O-{3-[(3-methylphenyl)carbamoyl]phenyl} (4-chlorophenyl)carbamothioate
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Overview
Description
1-{[(4-CHLOROANILINO)CARBOTHIOYL]OXY}-3-(3-TOLUIDINOCARBONYL)BENZENE is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(4-CHLOROANILINO)CARBOTHIOYL]OXY}-3-(3-TOLUIDINOCARBONYL)BENZENE typically involves multi-step organic reactions. One common method includes the reaction of 4-chloroaniline with carbon disulfide to form a thiourea intermediate, which is then reacted with 3-toluidine and benzoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing advanced techniques such as continuous flow reactors to enhance yield and efficiency. The reaction conditions, including temperature, pressure, and catalysts, are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-{[(4-CHLOROANILINO)CARBOTHIOYL]OXY}-3-(3-TOLUIDINOCARBONYL)BENZENE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the chloro or amino groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or potassium carbonate are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
1-{[(4-CHLOROANILINO)CARBOTHIOYL]OXY}-3-(3-TOLUIDINOCARBONYL)BENZENE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[(4-CHLOROANILINO)CARBOTHIOYL]OXY}-3-(3-TOLUIDINOCARBONYL)BENZENE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((3-CHLOROANILINO)CARBOTHIOYL)CARBOHYDRAZONOYL)PHENYL 1-NAPHTHOATE
- 2-((4-(((4-CHLOROANILINO)CARBOTHIOYL)AMINO)PH)THIO)-N-(4-CHLOROPHENYL)ACETAMIDE
Uniqueness
1-{[(4-CHLOROANILINO)CARBOTHIOYL]OXY}-3-(3-TOLUIDINOCARBONYL)BENZENE is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H17ClN2O2S |
---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
O-[3-[(3-methylphenyl)carbamoyl]phenyl] N-(4-chlorophenyl)carbamothioate |
InChI |
InChI=1S/C21H17ClN2O2S/c1-14-4-2-6-18(12-14)23-20(25)15-5-3-7-19(13-15)26-21(27)24-17-10-8-16(22)9-11-17/h2-13H,1H3,(H,23,25)(H,24,27) |
InChI Key |
XDQMQVQFCUMNKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OC(=S)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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